An In-depth Technical Guide to 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical properties, a plausible synthetic route, and potential therapeutic applications of the compound 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide. Given the limited publicly available data on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a comprehensive resource for researchers in drug discovery and development.
Molecular Overview and Physicochemical Properties
3-(3-(1H-Imidazol-2-yl)phenyl)propanamide is a small molecule featuring a central phenyl ring substituted with an imidazole and a propanamide group. This unique arrangement of functional groups suggests potential for diverse biological activities, as both imidazole and amide moieties are prevalent in numerous pharmacologically active compounds.[1]
Chemical Structure:
Figure 1: Chemical structure of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide.
Physicochemical Data Summary:
The following table summarizes the key physicochemical properties of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide. The experimental data for this specific molecule is not widely available; therefore, predicted values from reliable chemical databases are provided.
| Property | Value | Source |
| CAS Number | 1799421-12-7 | [2] |
| Molecular Formula | C₁₂H₁₃N₃O | [2] |
| Molecular Weight | 215.25 g/mol | [2] |
| Boiling Point (Predicted) | 562.9 ± 43.0 °C | [2] |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 13.06 ± 0.12 | [2] |
| XLogP3-AA (Computed) | 0.9 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 4 | [3] |
Proposed Synthesis Pathway
While a specific, published synthesis for 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide is not readily found, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The proposed pathway involves a two-stage process: the formation of the imidazole ring followed by the construction of the propanamide side chain.
Figure 2: Proposed multi-step synthesis of the target compound.
Rationale Behind the Proposed Synthesis:
This synthetic strategy is designed to be robust and versatile, allowing for potential modifications to create analogs for structure-activity relationship (SAR) studies.
-
Protection of the Aldehyde: The initial protection of the formyl group as a dioxolane is a standard and efficient method to prevent its participation in the subsequent reduction and imidazole formation steps.
-
Imidazole Ring Formation: The Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound (glyoxal), an aldehyde, and ammonia, is a classic and reliable method for constructing the imidazole ring.[4]
-
Chain Elongation and Modification: The Wittig reaction is a powerful tool for carbon-carbon bond formation and the introduction of the acrylate moiety. Subsequent reduction and hydrolysis provide the key carboxylic acid intermediate.
-
Amidation: The final step, the formation of the primary amide from the carboxylic acid, can be achieved through various standard methods, such as conversion to the acid chloride followed by reaction with ammonia, or by using modern peptide coupling reagents.[1][5]
Experimental Protocol: A General Approach to Amide Formation
The final amidation step is crucial. Below is a generalized protocol for the conversion of the carboxylic acid intermediate to the final propanamide product.
-
Activation of the Carboxylic Acid:
-
To a solution of 3-(3-(1H-Imidazol-2-yl)phenyl)propanoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 30-60 minutes to ensure the formation of the activated ester.
-
-
Amidation:
-
Introduce a source of ammonia, such as a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) or ammonium chloride with an additional equivalent of base, to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water and extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl) to remove excess base, a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide.
-
Potential Therapeutic Applications and Biological Rationale
The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities.[6][7] These activities include antifungal, antibacterial, anti-inflammatory, and anticancer effects.[7] The 2-phenyl-imidazole moiety, in particular, has been explored for various therapeutic targets.
Potential Areas of Investigation:
-
Anticancer Activity: Many imidazole-containing compounds exhibit anticancer properties through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[7][8]
-
Neurodegenerative Diseases: Some imidazole derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[9]
-
Antimicrobial Properties: The imidazole ring is a core component of many antifungal and antibacterial agents.[10][11]
Figure 3: A typical workflow for evaluating the biological activity of a novel compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the N-H and C=O stretches of the amide and the characteristic vibrations of the aromatic and imidazole rings.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and can be employed for purification.
Experimental Protocols for Physicochemical Profiling
A. Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[12]
Objective: To determine the concentration of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide in a saturated aqueous solution at equilibrium.
Protocol:
-
Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to cover the physiological range.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[13]
-
After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as HPLC-UV.[13]
B. Chemical Stability Assessment
Objective: To evaluate the chemical stability of the compound under various stress conditions.
Protocol:
-
Prepare solutions of the compound in different aqueous buffers and organic solvents.
-
Expose the solutions to various stress conditions, including:
-
Hydrolytic stability: Acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.
-
Oxidative stability: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
References
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- Zhao, M., et al. (2019). Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole. IOP Conference Series: Earth and Environmental Science, 252(2), 022034.
- Vaskela, E., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
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